molecular formula C21H15N2NaO7S2 B8792092 Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate CAS No. 64981-00-6

Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate

Cat. No. B8792092
M. Wt: 494.5 g/mol
InChI Key: RAMQOEBTONSQRF-UHFFFAOYSA-M
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Patent
US05196553

Procedure details

Copper (II) sulphate pentahydrate (0.122 g, 0.0005 mol) and hydroxylamine hydrochloride (1.12 g, 0.016 mol) are added to a mixture of bromaminic acid sodium salt (38.2 g, 0.1 mol) and p-toluene sulphonamide (18.8 g, 0.11 mol) in water (250 ml) containing sodium carbonate (3.8 g) and sodium bicarbonate (19.0 g). The mixture which has a pH of 8.5-9.0, is heated to 70° C. for 6 hours. The resulting mixture is diluted with water to a volume of 750 ml and cooled to 40° C. The solid product is filtered off and washed with a solution of sodium chloride (12 g) in water (1300 ml) to give a 94% yield of 1-amino-4-(4'-methylphenylsulphonamido)-anthraquinone-2-sulphonic acid sodium salt, a product of formula I where M denotes sodium and R denotes a group of formula IV.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Name
bromaminic acid sodium salt
Quantity
38.2 g
Type
reactant
Reaction Step Three
Quantity
18.8 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0.122 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.NO.[CH:4]1[CH:9]=[C:8]2[C:10]([C:12]3[C:17]([C:18](=[O:19])[C:7]2=[CH:6][CH:5]=1)=[C:16]([NH2:20])[C:15]([S:21]([O-:24])(=[O:23])=[O:22])=[CH:14][C:13]=3Br)=[O:11].[Na+:26].[C:27]1([CH3:37])[CH:32]=[CH:31][C:30]([S:33]([NH2:36])(=[O:35])=[O:34])=[CH:29][CH:28]=1.C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[Na+:26].[NH2:20][C:16]1[C:17]2[C:18](=[O:19])[C:7]3[C:8](=[CH:9][CH:4]=[CH:5][CH:6]=3)[C:10](=[O:11])[C:12]=2[C:13]([NH:36][S:33]([C:30]2[CH:31]=[CH:32][C:27]([CH3:37])=[CH:28][CH:29]=2)(=[O:34])=[O:35])=[CH:14][C:15]=1[S:21]([O-:24])(=[O:22])=[O:23] |f:0.1,2.3,5.6.7,8.9,11.12.13.14.15.16.17,18.19|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
19 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.12 g
Type
reactant
Smiles
Cl.NO
Name
bromaminic acid sodium salt
Quantity
38.2 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+]
Name
Quantity
18.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N)C
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
0.122 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C
FILTRATION
Type
FILTRATION
Details
The solid product is filtered off
WASH
Type
WASH
Details
washed with a solution of sodium chloride (12 g) in water (1300 ml)

Outcomes

Product
Name
Type
product
Smiles
[Na+].NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NS(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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